Selective CCR5 Allosteric Antagonism
Compound 3ad, a disubstituted [1,2,5]oxadiazolo[3,4-b]pyrazine, exhibits a half-maximal inhibitory concentration (IC50) of 1.09 μM for CCR5 and shows nearly 30-fold selectivity over CCR2, a key advantage over traditional extracellular antagonists like maraviroc [1].
| Evidence Dimension | CCR5 inhibition IC50 and CCR2 selectivity |
|---|---|
| Target Compound Data | IC50 = 1.09 μM (CCR5), ~30-fold selectivity over CCR2 |
| Comparator Or Baseline | Class of extracellular CCR5 antagonists (e.g., maraviroc); selective intracellular binding site |
| Quantified Difference | Achieves intracellular allosteric binding, overcoming limitations of extracellular antagonists; exact fold-selectivity for maraviroc not directly reported in this study |
| Conditions | In vitro cell-based assays, molecular dynamics simulations |
Why This Matters
This level of receptor selectivity is critical for minimizing off-target effects in therapeutic development, a key procurement consideration.
- [1] Billen, M., et al. (2025). Discovery and exploration of disubstituted [1,2,5]oxadiazolo-[3,4-b]pyrazines as novel C-C chemokine receptor type 5 signaling inhibitors targeting the intracellular allosteric binding pocket. European Journal of Medicinal Chemistry, 291, 117600. View Source
